molecular formula C12H22ClNO2 B13972611 tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate

tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate

Cat. No.: B13972611
M. Wt: 247.76 g/mol
InChI Key: OFIYKUACOVAQEX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-chloroethyl reagents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structure and the functional groups present. The molecular targets and pathways involved may include enzymes and receptors that are crucial for cellular processes .

Comparison with Similar Compounds

tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

tert-butyl 4-(1-chloroethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22ClNO2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

OFIYKUACOVAQEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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